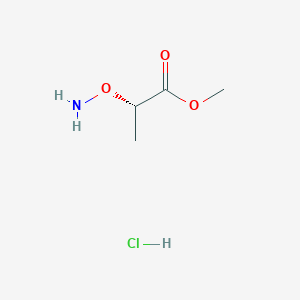

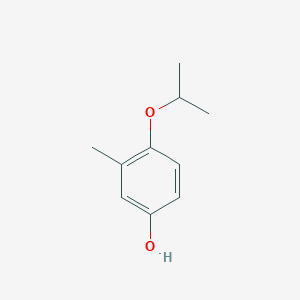

![molecular formula C12H19NO4 B2930386 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid CAS No. 2361742-52-9](/img/structure/B2930386.png)

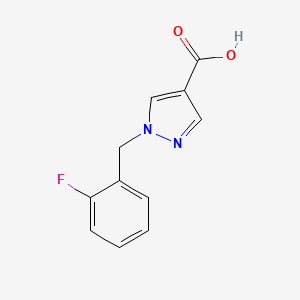

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid” is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound in the current literature.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with two cyclopropane rings and several functional groups including a carbonyl group, an amino group, and a carboxylic acid group . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.科学的研究の応用

Cyclopropane Derivatives Synthesis

Research on cyclopropane derivatives, such as the synthesis of cyclopropane-containing amino acids and their use as building blocks in organic chemistry, demonstrates the versatility and utility of cyclopropane moieties in synthesizing complex molecular structures. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be a versatile building block for creating new cyclopropane-containing amino acids through reactions like Michael additions and Diels–Alder reactions (Limbach et al., 2009).

Cyclopropane Ring-Opening Reactions

Cyclopropane ring-opening reactions, catalyzed by Lewis or Brønsted acids, have been applied in enantioselective synthesis, highlighting the potential of cyclopropane derivatives in synthetic chemistry. These methodologies facilitate the creation of complex molecules from simpler cyclopropane precursors, preserving enantiomeric purity and demonstrating the functionalization capacity of cyclopropanes (Lifchits & Charette, 2008).

Biochemical Applications

Cyclopropane derivatives also find applications in biochemistry and pharmacology. For instance, bromophenol derivatives with a cyclopropane moiety have shown significant inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Boztaş et al., 2019).

Agricultural Chemistry

In the context of plant biology, cyclopropane derivatives like 1-(malonylamino)cyclopropane-1-carboxylic acid have been identified as conjugates of ethylene precursors in plants, playing a role in the regulation of plant growth and stress responses (Hoffman et al., 1982).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-7(9)6-4-8(6)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTBHTNKILIDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

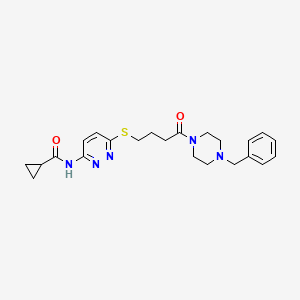

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2930309.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![4-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2930313.png)

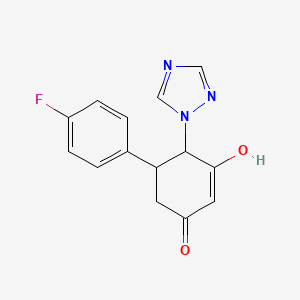

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)